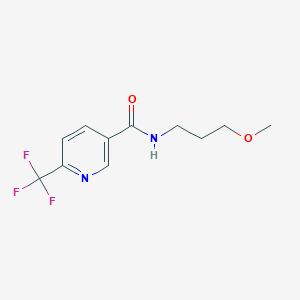

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Description

N-(3-Methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with a trifluoromethyl group at position 6 and a 3-methoxypropyl carboxamide moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxypropyl chain may influence solubility and binding interactions with biological targets .

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-18-6-2-5-15-10(17)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXPPCSSEIEDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactions

The compound is synthesized via palladium-catalyzed coupling reactions, as evidenced by patent literature. A notable method involves:

-

Reagents : Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and bromine.

-

Conditions : Reactions conducted at 80°C for 18 hours in pyridine solvent .

-

Mechanism : The trifluoromethylpyridine core undergoes halogenation or coupling, with Pd catalysts facilitating carbon-heteroatom bond formation.

Table 1: Key Synthetic Reactions

| Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|

| Coupling | Pd(OAc)₂, PPh₃, bromine, 80°C | Halogenated intermediates |

| Ligand-assisted catalysis | Pyridine solvent, PPh₃ ligand | Enhanced reaction selectivity |

Functional Group Transformations

The carboxamide and methoxypropyl groups participate in distinct transformations:

Carboxamide Hydrolysis

-

Reagents : Strong acids (HCl) or bases (NaOH).

-

Outcome : Hydrolysis to 6-(trifluoromethyl)pyridine-3-carboxylic acid .

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by proton transfer.

Methoxypropyl Ether Cleavage

Table 2: Functional Group Reactivity

| Functional Group | Reaction | Reagents | Key Observation |

|---|---|---|---|

| Carboxamide (-CONHR) | Hydrolysis | HCl/NaOH, heat | Forms carboxylic acid |

| Methoxy (-OCH₃) | Demethylation | BBr₃ | Yields hydroxyl derivative |

Electrophilic and Nucleophilic Reactions

The electron-deficient pyridine ring (due to the trifluoromethyl group) directs reactivity:

-

Electrophilic Substitution : Limited due to deactivation; occurs preferentially at the 4-position if possible.

-

Nucleophilic Aromatic Substitution : Facilitated by the trifluoromethyl group’s electron-withdrawing effect, though rare without activating groups .

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate in palladium-mediated reactions:

-

Suzuki-Miyaura Coupling : Requires halogenation at the pyridine ring (not inherent in the parent compound).

-

Buchwald-Hartwig Amination : Utilizes the carboxamide as a directing group for C–N bond formation .

Table 3: Palladium-Catalyzed Reactions

| Reaction Type | Catalytic System | Application |

|---|---|---|

| C–N Coupling | Pd(OAc)₂, PPh₃ | Introduces amine substituents |

| Halogenation | PdBr₂, Br₂ | Prepares intermediates for coupling |

Stability and Side Reactions

-

Thermal Stability : Stable under reflux conditions in pyridine (up to 80°C) .

-

Oxidation : The methoxypropyl chain resists oxidation under mild conditions but may degrade with strong oxidizers (e.g., KMnO₄).

Mechanistic Insights from Analogues

Studies on structurally related compounds (e.g., 4-methyl-6-(trifluoromethyl)pyridine-3-carboxamide) reveal:

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been explored for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, potentially acting as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Preliminary studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : The compound has demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have revealed significant antitumor activity against several cancer cell lines, with IC50 values ranging from 20 to 30 µM depending on the cell type .

Biochemical Probes

This compound is being investigated as a biochemical probe for studying enzyme interactions. Its trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and allowing for effective binding to molecular targets within cells .

Agricultural Applications

This compound has potential applications in developing agrochemicals due to its bioactive properties. Compounds with similar structures have been noted for insecticidal activity, particularly against pests through their action on nicotinic acetylcholine receptors .

Table 1: Summary of Biological Activities

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.04 ± 0.01 µmol | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | FGFR1 | 7 nM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound against various human cancer cell lines, the compound significantly inhibited cell growth with IC50 values demonstrating promising anticancer properties .

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit FGFR signaling pathways, crucial in tumorigenesis. The inhibition constant (IC50) was determined to be approximately 7 nM, suggesting high potency as an FGFR antagonist, which could lead to new cancer therapies .

Mécanisme D'action

The mechanism of action of N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related pyridine-carboxamide derivatives, focusing on substituent variations and their implications.

Core Pyridine Modifications

Key Analogues:

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Replaces the methoxypropyl group with a 1-methylcyclopropyl carbamoyl moiety. LC/MS data (Waters Acquity UPLC BEH C18 column, 1.7-μm particles) confirm high purity, suggesting robust synthetic protocols for similar compounds .

5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide (): Features a tert-butylcarbamoyl group and difluoropropylamino substituent. The bulky tert-butyl group may reduce metabolic degradation compared to smaller alkyl chains .

6-(1H-1,2,4-Triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide ():

- Substitutes the methoxypropyl group with a triazole ring and trifluoromethylphenyl carboxamide.

- The triazole moiety introduces hydrogen-bonding capabilities, which could enhance target affinity .

Substituent Impact on Physicochemical Properties

*LogP values estimated using fragment-based methods.

Observations:

- The methoxypropyl group in the target compound likely reduces LogP compared to bulkier tert-butyl or cyclopropyl substituents, balancing lipophilicity and solubility.

- Trifluoroethylamino () and trifluoromethyl (target compound) groups both enhance metabolic resistance but differ in steric effects .

Activité Biologique

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic compound that belongs to a class of pyridine derivatives. Its unique structural features, particularly the trifluoromethyl group, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Methoxypropyl Side Chain : May influence solubility and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to modulate the binding affinity of compounds to their targets, potentially enhancing their pharmacological effects .

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Antimicrobial Properties : Some derivatives of pyridine have shown antimicrobial activity, suggesting that this compound could have similar effects .

- Neuroprotective Effects : The compound may interact with neuropeptide receptors, potentially offering neuroprotective benefits in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Potential activity against bacterial strains | |

| Neuroprotective | Interaction with neuropeptide receptors |

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotective Potential

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells showed higher survival rates compared to untreated controls.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of the trifluoromethyl group in enhancing biological potency. Studies have shown that modifications in the pyridine ring can lead to variations in receptor binding and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.